molecular formula C17H17ClN2O3 B8679910 methyl 2-(N'-(4-chlorophenyl)ureido)-3-phenylpropanoate

methyl 2-(N'-(4-chlorophenyl)ureido)-3-phenylpropanoate

Cat. No.: B8679910
M. Wt: 332.8 g/mol
InChI Key: GRFJNPNEMFMWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(N'-(4-chlorophenyl)ureido)-3-phenylpropanoate is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoylamino]-3-phenylpropanoate

InChI

InChI=1S/C17H17ClN2O3/c1-23-16(21)15(11-12-5-3-2-4-6-12)20-17(22)19-14-9-7-13(18)8-10-14/h2-10,15H,11H2,1H3,(H2,19,20,22)

InChI Key

GRFJNPNEMFMWGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of phenylalanine methyl ester hydrochloride (2.0 g) and DBU (1.4 ml) in acetonitrile (40 ml) was added 4-chlorophenyl isocyanate (1.4 g). The reaction mixture was mixed at room temperature for 1 hour, and then the reaction solution was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with water and saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound as colorless powder (3.0 g, 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
97%

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